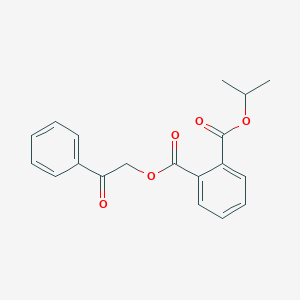![molecular formula C26H23N3O2 B337733 4-[(3,3'-dimethylbiphenyl-4-yl)oxy]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile](/img/structure/B337733.png)
4-[(3,3'-dimethylbiphenyl-4-yl)oxy]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,3’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile is an organic compound that belongs to the class of phthalonitriles This compound is characterized by the presence of a biphenyl group substituted with dimethyl groups, an ether linkage, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbromobenzene and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Ether Formation: The biphenyl intermediate is then reacted with 4-hydroxyphthalonitrile in the presence of a base such as sodium hydride to form the ether linkage.
Morpholine Substitution: Finally, the compound is reacted with morpholine under basic conditions to introduce the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the biphenyl ring.
Reduction: Reduction reactions may target the nitrile groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the dimethyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the
Properties
Molecular Formula |
C26H23N3O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[2-methyl-4-(3-methylphenyl)phenoxy]-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H23N3O2/c1-18-4-3-5-20(12-18)21-6-7-25(19(2)13-21)31-26-15-23(17-28)22(16-27)14-24(26)29-8-10-30-11-9-29/h3-7,12-15H,8-11H2,1-2H3 |
InChI Key |
YQMQSNCTMLSDAS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-oxo-2-phenylethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337653.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337654.png)





![2-(2-Oxo-2-phenylethyl) 3-propyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B337665.png)
![6-Methyl 7-(2-oxo-2-phenylethyl) tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337666.png)
![6-(2-Oxo-2-phenylethyl) 7-propyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337668.png)
![6-[2-(4-Methoxyphenyl)-2-oxoethyl] 7-methyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337669.png)
![7-[(4-Bromo-2-ethylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337671.png)
![7-{[4-(Isobutoxycarbonyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337672.png)
![7-[(4-Bromo-2,5-dimethoxyanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337673.png)
